Cas no 649740-30-7 (Benzene, 1-fluoro-3-[(4-iodophenoxy)methyl]-)

Benzene, 1-fluoro-3-[(4-iodophenoxy)methyl]- structure
649740-30-7 structure
Product Name:Benzene, 1-fluoro-3-[(4-iodophenoxy)methyl]-
CAS No:649740-30-7
MF:C13H10FIO
MW:328.120779514313
MDL:MFCD18262518
CID:410206
PubChem ID:22476621
Update Time:2025-10-29

Benzene, 1-fluoro-3-[(4-iodophenoxy)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-fluoro-3-[(4-iodophenoxy)methyl]-
    • 1-fluoro-3-[(4-iodophenoxy)methyl]benzene
    • ODRZCUCRDMZDRC-UHFFFAOYSA-N
    • 1-((4-Iodophenoxy)methyl)-3-fluorobenzene
    • 1-(3-Fluorobenzyloxy)-4-iodo-benzene
    • AKOS006037750
    • CS-0454537
    • A1-05203
    • AB90079
    • MFCD18262518
    • 1-Fluoro-3-((4-iodophenoxy)methyl)benzene
    • DTXSID90625948
    • 649740-30-7
    • SCHEMBL5038027
    • 1-FLUORO-3-(4-IODOPHENOXYMETHYL)BENZENE
    • MDL: MFCD18262518
    • Inchi: 1S/C13H10FIO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2
    • InChI Key: ODRZCUCRDMZDRC-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)OCC1C=CC=C(C=1)F

Computed Properties

  • Exact Mass: 327.9756
  • Monoisotopic Mass: 327.97604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

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Additional information on Benzene, 1-fluoro-3-[(4-iodophenoxy)methyl]-

Benzene, 1-fluoro-3-[(4-iodophenoxy)methyl]- (CAS No. 649740-30-7): Properties, Applications, and Market Insights

Benzene, 1-fluoro-3-[(4-iodophenoxy)methyl]- (CAS No. 649740-30-7) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This fluorinated benzene derivative, characterized by its unique iodophenoxy and fluoromethyl functional groups, exhibits remarkable chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential due to its versatile reactivity and structural features.

The molecular structure of 1-fluoro-3-[(4-iodophenoxy)methyl]benzene combines the electron-withdrawing effects of fluorine with the steric and electronic properties of the iodophenoxy group. This combination enhances its utility in cross-coupling reactions, a topic frequently searched in organic synthesis forums and AI-driven chemistry platforms. The compound's ability to participate in Suzuki-Miyaura and Ullmann-type reactions makes it a sought-after building block for constructing complex molecules, particularly in drug discovery and advanced material design.

In the pharmaceutical industry, Benzene, 1-fluoro-3-[(4-iodophenoxy)methyl]- is often investigated for its role in developing targeted therapies and small-molecule inhibitors. With the growing demand for precision medicine, as highlighted in recent biotech news and SEO trends, this compound's structural flexibility allows for modifications that can improve drug efficacy and reduce side effects. Its fluorine atom is particularly valuable, as fluorinated compounds are known to enhance metabolic stability and bioavailability—a key focus in modern medicinal chemistry research.

Beyond pharmaceuticals, CAS 649740-30-7 finds applications in agrochemical formulations, where its halogenated structure contributes to the development of novel pesticides and herbicides. The iodophenoxy moiety, in particular, is studied for its potential to interact with biological targets in pests, aligning with the increasing interest in sustainable agriculture and eco-friendly pest control solutions. This aligns with trending searches on green chemistry and environmentally benign agrochemicals.

From a market perspective, the demand for 1-fluoro-3-[(4-iodophenoxy)methyl]benzene is driven by its niche applications and the expanding fine chemicals sector. Suppliers and manufacturers are optimizing synthesis routes to meet the needs of research institutions and industrial laboratories, as reflected in chemical procurement databases and B2B platform analytics. The compound's pricing and availability are often discussed in specialty chemical forums, emphasizing its role in high-value research and development.

Handling and storage of Benzene, 1-fluoro-3-[(4-iodophenoxy)methyl]- require standard laboratory precautions, as with most organofluorine and organoiodine compounds. Proper ventilation and protective equipment are recommended, though it is not classified under stringent regulatory categories. This makes it accessible for academic research and industrial scale-up projects, further boosting its adoption in diverse chemical workflows.

In summary, CAS No. 649740-30-7 represents a compelling case study in the intersection of structural complexity and practical utility. Its applications span cutting-edge fields like drug development, agrochemical innovation, and material science, making it a compound of enduring interest. As synthetic methodologies advance and AI-assisted molecular design gains traction, the relevance of 1-fluoro-3-[(4-iodophenoxy)methyl]benzene is poised to grow, reflecting broader trends in functionalized aromatic chemistry.

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